N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
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Overview
Description
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.335. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Anti-inflammatory Applications
Compounds bearing the 1,4-benzodioxin ring, similar to the one , have been synthesized and evaluated for their potential as antibacterial and anti-inflammatory agents. For instance, the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides was aimed at discovering new therapeutic agents for inflammatory ailments, showing good inhibitory activity against various Gram-positive and Gram-negative bacterial strains as well as decent inhibition against lipoxygenase enzyme, suggesting their potential use in treating inflammatory diseases (Abbasi et al., 2017).
Anticancer Activity
The synthesis of derivatives containing the 1,3,4-oxadiazole moiety has been explored for their anticancer activities. Studies have reported the design and synthesis of such compounds, evaluating their efficacy against various cancer cell lines. For example, N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity in comparison to standard drugs, highlighting the potential of these compounds as anticancer agents (Ravinaik et al., 2021).
Antioxidant Properties
Research on compounds with the 1,3,4-oxadiazol-2-yl moiety has also shown promising antioxidant and antimicrobial activities. New derivatives have been synthesized and evaluated for these properties, contributing to the understanding of structure-activity relationships and providing insights into their potential pharmaceutical applications. For instance, the synthesis and assessment of new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds revealed substantial antioxidant activity, indicating their utility in designing antioxidant therapies (Bassyouni et al., 2012).
Enzyme Inhibitory Effects
The enzyme inhibitory potential of sulfonamides incorporating the benzodioxane and acetamide moieties has been explored, with several compounds exhibiting significant inhibition against enzymes like α-glucosidase and acetylcholinesterase. These findings suggest the therapeutic relevance of these compounds in managing diseases associated with enzyme dysfunction, such as diabetes and neurodegenerative disorders (Abbasi et al., 2019).
Mechanism of Action
Target of Action
The primary target of CHEMBL4574893 is currently under investigation. The compound has been found to inhibit human AC1 expressed in HEK293 cells . AC1, or Adenylyl Cyclase 1, is an enzyme that plays a crucial role in the conversion of ATP to cAMP, a second messenger involved in many biological processes.
Mode of Action
It has been observed to decrease a23187-stimulated camp accumulation . This suggests that the compound may act by inhibiting the activity of AC1, thereby reducing the production of cAMP and potentially affecting downstream signaling pathways.
Biochemical Pathways
The biochemical pathways affected by CHEMBL4574893 are likely related to cAMP signaling due to its inhibition of AC1 . cAMP is a key second messenger involved in a variety of cellular processes, including the regulation of glycogen, sugar, and lipid metabolism. By inhibiting AC1 and thus reducing cAMP levels, CHEMBL4574893 could potentially impact these processes.
Result of Action
The molecular and cellular effects of CHEMBL4574893’s action are likely related to its inhibition of AC1 and the subsequent decrease in cAMP levels . This could potentially affect various cellular processes regulated by cAMP, leading to changes in cell function.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-2-4-12(5-3-11)16(22)19-18-21-20-17(25-18)13-6-7-14-15(10-13)24-9-8-23-14/h2-7,10H,8-9H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLIAIKSFPTHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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